5beta-Androst-16-en-3alpha-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

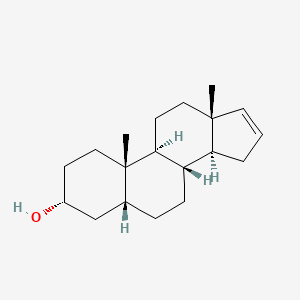

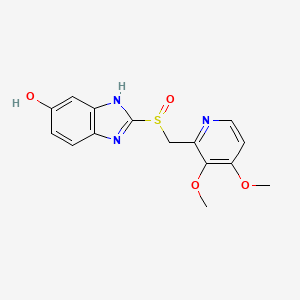

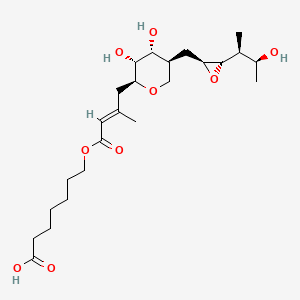

5beta-Androst-16-en-3alpha-ol: is a steroidal compound belonging to the group of musk odorous 16-androstenes. It is known for its pheromonal properties and is often referred to as androstenol. This compound is a derivative of androstane and has a molecular formula of C19H30O. It is commonly found in the salivary glands and saliva of mature male pigs and is believed to play a role in olfactory communication.

Mécanisme D'action

Target of Action

5beta-Androst-16-en-3alpha-ol, also known as Androstenol, is an androgen that is believed to act as a pheromone . It primarily targets the GABAA receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound interacts with its targets, the GABAA receptors, by acting as a positive modulator . This means it enhances the effect of the neurotransmitter GABA on the GABAA receptor, leading to an increase in the chloride ion conductance, hyperpolarization of the neuron, and ultimately a decrease in neuronal excitability .

Biochemical Pathways

This pathway is involved in a variety of physiological processes, including the regulation of anxiety, sleep, and muscle relaxation .

Pharmacokinetics

Due to its lipophilic nature, it is likely to be well-absorbed and distributed throughout the body

Result of Action

The modulation of GABAA receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to cause anxiolytic-like effects in mice in the open-field test and elevated zero-maze, and antidepressant-like effects in the forced swim test . It also conferred seizure protection in the 6 Hz electroshock and pentylenetetrazol models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility and lipophilicity make it well-suited for acting as a pheromone . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Androst-16-en-3alpha-ol typically involves the reduction of 5beta-Androst-16-en-3-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5beta-Androst-16-en-3alpha-ol can undergo oxidation to form 5beta-Androst-16-en-3-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: As mentioned, the compound can be synthesized through the reduction of 5beta-Androst-16-en-3-one.

Substitution: The hydroxyl group at the 3alpha position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various reagents depending on the desired substitution

Major Products:

Oxidation: 5beta-Androst-16-en-3-one

Reduction: this compound

Substitution: Derivatives with substituted functional groups at the 3alpha position

Applications De Recherche Scientifique

Chemistry: 5beta-Androst-16-en-3alpha-ol is used as a reference compound in the development of analytical methods such as gas chromatography and mass spectrometry. It serves as a standard for the identification and quantification of similar compounds in complex mixtures.

Biology: In biological research, this compound is studied for its role as a pheromone. It is used to understand the mechanisms of olfactory communication and its effects on animal behavior.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the modulation of GABA(A) receptors. It has shown promise as a neurosteroid with anxiolytic and antidepressant-like effects in animal models .

Industry: this compound is used in the fragrance industry due to its musk-like odor. It is incorporated into perfumes and other scented products to enhance their olfactory appeal.

Comparaison Avec Des Composés Similaires

5alpha-Androst-16-en-3alpha-ol: Similar in structure but differs in the configuration of the hydrogen atoms at the 5 position.

5alpha-Androst-16-en-3-one: An oxidized form of 5beta-Androst-16-en-3alpha-ol with a ketone group at the 3 position.

Androsterone: Another steroid with similar pheromonal properties but different structural features.

Uniqueness: this compound is unique due to its specific configuration and its dual role as both a pheromone and a neurosteroid. Its ability to modulate GABA(A) receptors sets it apart from other similar compounds, making it a compound of interest in both olfactory and neuropharmacological research .

Propriétés

IUPAC Name |

(3R,5R,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVXMNNRSSQZJP-DLEIETQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@H]4[C@@]3(CC[C@H](C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)

![5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate](/img/structure/B568848.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)